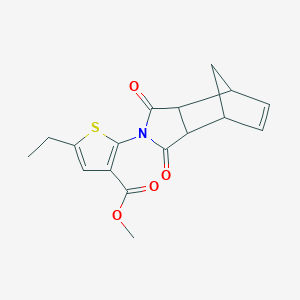
methyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-ethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-ethylthiophene-3-carboxylate is a compound featuring a complex molecular structure, which makes it a fascinating subject of study in the field of organic chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. This might start with the creation of the 1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole intermediate. Subsequent steps involve introducing the 5-ethylthiophene moiety and finally esterification to form the methyl carboxylate group. Common reaction conditions include the use of organic solvents such as dichloromethane, along with catalysts like p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis might involve high-throughput processes using automated systems to ensure consistent yield and purity. Industrial synthesis also emphasizes environmental sustainability and cost-effectiveness, often incorporating green chemistry principles such as solvent recovery and recycling.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: : The carbonyl groups within the dioxo system can be reduced to alcohols under appropriate conditions using reagents like sodium borohydride.
Substitution: : Electrophilic substitution can occur on the thiophene ring, especially in positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Catalysts such as iron(III) chloride or aluminum chloride in the presence of other electrophiles.
Major Products Formed
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Formation of alcohol derivatives from the carbonyl groups.
Substitution: : Various substituted thiophenes depending on the electrophile used.
科学的研究の応用
Chemistry: In synthetic organic chemistry, this compound can act as a building block for more complex molecules, helping in the study of reaction mechanisms and synthesis pathways.
Biology: The dioxo system within the compound can mimic certain biological motifs, making it valuable in the study of enzyme interactions and inhibition mechanisms.
Medicine: Potential applications in drug discovery due to its complex structure, which allows it to interact with various biological targets. It could serve as a lead compound for developing new pharmaceuticals.
Industry: Used in material science for the development of organic semiconductors and other advanced materials owing to its unique electronic properties.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors, influenced by its conformational flexibility and electronic properties. The dioxo groups can participate in hydrogen bonding or nucleophilic attacks, while the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins.
類似化合物との比較
Compared to other isoindole derivatives, methyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-ethylthiophene-3-carboxylate showcases a unique blend of structural features that confer distinct reactivity and application potential. For instance, the presence of the ethylthiophene moiety introduces additional electronic effects and steric hindrance compared to simpler isoindole systems.
Similar Compounds
2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)acetic acid
5-ethylthiophene-2-carboxylic acid
Methyl 5-ethylthiophene-2-carboxylate
Each of these compounds shares certain structural similarities but lacks the full combination of functional groups present in this compound, making it unique.
Feel like a chemist yet? Happy to dive deeper into any section that piqued your curiosity!
特性
IUPAC Name |
methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5-ethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-3-10-7-11(17(21)22-2)16(23-10)18-14(19)12-8-4-5-9(6-8)13(12)15(18)20/h4-5,7-9,12-13H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHGZIVWKOOGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)N2C(=O)C3C4CC(C3C2=O)C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2459423.png)
![N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2459424.png)
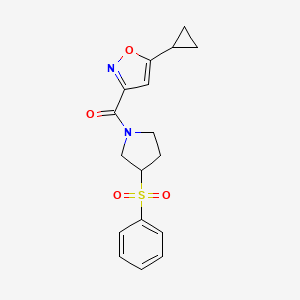
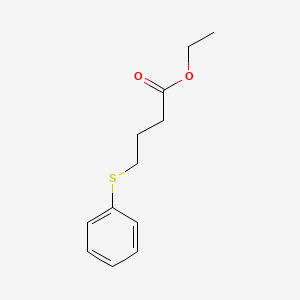
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2459427.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2459428.png)
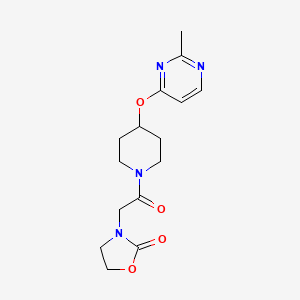
![N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2459431.png)
![2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2459434.png)
![3,6-dichloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}pyridine-2-carboxamide](/img/structure/B2459436.png)
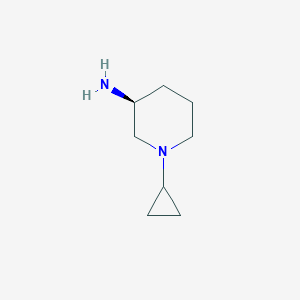
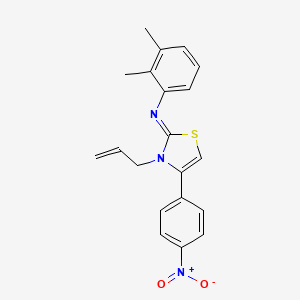
![N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2459441.png)
![3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-(2-methoxyphenyl)urea](/img/structure/B2459446.png)
